N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide
Description
N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-oxazole ring substituted with a carboxamide group and a 2,4-difluorophenylmethyl moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H8F2N2O2 |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-2-1-7(9(13)5-8)6-14-11(16)10-3-4-15-17-10/h1-5H,6H2,(H,14,16) |
InChI Key |
DATOJTBHOUFJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=CC=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 2,4-difluorobenzylamine with 1,2-oxazole-5-carboxylic acid under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the carboxamide group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the rest of its structure.
2,4-Difluorobenzylamine: A simpler compound with a similar difluorophenyl moiety.
Uniqueness: N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is unique due to its combination of the oxazole ring and the difluorophenylmethyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
